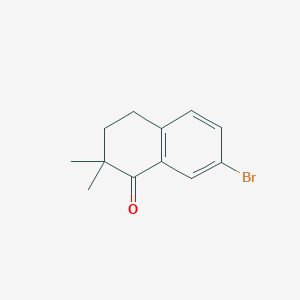

7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

IUPAC Name |

7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO/c1-12(2)6-5-8-3-4-9(13)7-10(8)11(12)14/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVNOYFWLZUXOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1=O)C=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of 2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient bromination. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The ketone group in 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo oxidation to form carboxylic acids or esters using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide for methoxylation or sodium thiolate for thiolation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or alkaline medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol or sodium thiolate in ethanol.

Major Products Formed

Oxidation: 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1-carboxylic acid.

Reduction: 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1-ol.

Substitution: 7-methoxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one or 7-thio-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one.

Scientific Research Applications

Organic Synthesis

7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one serves as a versatile intermediate in the synthesis of complex organic molecules. It is particularly useful in the production of pharmaceuticals and agrochemicals due to its reactive functional groups that facilitate further chemical transformations .

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties: Studies have explored its efficacy against various bacterial strains, suggesting that modifications of the compound may enhance its antimicrobial activity.

- Anticancer Potential: Preliminary investigations have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, making it a candidate for further drug development .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated as a lead compound for drug discovery. Its ability to interact with specific enzymes or receptors can be leveraged to design new therapeutics targeting diseases such as cancer and infections .

Case Study 1: Antibacterial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance potency and selectivity .

Case Study 2: Anticancer Research

In another research project focused on anticancer agents, derivatives of this compound were synthesized and tested against several cancer cell lines. The findings revealed promising results with certain derivatives showing IC50 values in the low micromolar range, indicating strong potential for development into anticancer drugs .

Mechanism of Action

The mechanism of action of 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ketone group play crucial roles in its reactivity and binding affinity, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

7-chloro-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure with a chlorine atom instead of bromine.

7-fluoro-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure with a fluorine atom instead of bromine.

7-iodo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure with an iodine atom instead of bromine.

Uniqueness

7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

Biological Activity

Overview

7-Bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one is a brominated naphthalene derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a bromine atom at the 7th position and a ketone functional group, which contribute to its unique chemical properties and biological interactions.

- IUPAC Name : 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1-one

- CAS Number : 148925-37-5

- Molecular Formula : C12H13BrO

- Molecular Weight : 251.14 g/mol

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

Anticancer Properties

Studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, a recent study highlighted its effectiveness against pancreatic cancer cells, where it was found to covalently modify key proteins involved in cellular metabolism and survival pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary assays suggest that it possesses activity against a range of bacterial strains, indicating potential as a lead compound for developing new antibiotics .

The biological effects of this compound are thought to be mediated through its interaction with specific molecular targets within cells. The bromine atom enhances its lipophilicity and may influence binding to target proteins or enzymes involved in critical signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 7-Chloro-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one | Chloro | Moderate anticancer activity |

| 7-Fluoro-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one | Fluoro | Low antimicrobial activity |

| 7-Iodo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one | Iodo | High lipophilicity but low bioactivity |

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. For instance:

- Study on Anticancer Activity : A series of derivatives were synthesized and tested against human cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics .

- Antimicrobial Testing : The compound was subjected to disk diffusion assays against various bacterial strains. Results indicated a zone of inhibition comparable to that of established antibiotics.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one derivatives?

The Claisen-Schmidt condensation reaction is a standard method for synthesizing substituted dihydronaphthalenones. For example, brominated derivatives are synthesized by reacting 7-bromo-3,4-dihydronaphthalen-1(2H)-one with substituted aldehydes (e.g., 3,5-dimethoxybenzaldehyde) in methanol under alkaline conditions (e.g., 25% NaOH) . Key steps include:

- Dissolving reactants in methanol and adding NaOH dropwise.

- Monitoring reaction progress via thin-layer chromatography (TLC).

- Purifying the product using silica gel column chromatography (petroleum ether/ethyl acetate/methanol = 10:10:1, v/v/v).

Advanced: How can X-ray crystallography resolve structural ambiguities in halogenated dihydronaphthalenones?

X-ray crystallography, refined using SHELXL , provides precise bond lengths, angles, and conformations. For example:

- The C7=C8 olefinic bond length in (E)-7-bromo-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one is 1.351(4) Å, confirming sp² hybridization .

- The cyclohexanone ring adopts a chair conformation due to sp³ hybridization of C5 and C6 atoms.

- Dihedral angles between aromatic rings (e.g., 51.7(3)°) reveal steric and electronic interactions .

Table 1: Selected Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P21/n |

| Torsion angle (C8–C7–C11–C12) | 175.2(3)° |

| C7=C8 bond length | 1.351(4) Å |

Basic: What computational tools predict the physicochemical properties of brominated dihydronaphthalenones?

LogP and solubility are estimated using algorithms like ESOL , Ali , and SILICOS-IT . For 6-bromo-3,4-dihydronaphthalen-1(2H)-one:

- Consensus LogP : 2.86 (indicating moderate lipophilicity).

- Solubility : 0.11 mg/mL (ESOL) to 0.427 mg/mL (Ali), classified as "moderately soluble" .

These predictions guide solvent selection for crystallization and biological assays.

Advanced: How do halogen substituents influence the bioactivity and crystallography of dihydronaphthalenones?

Bromine enhances metabolic stability and cell permeability via hydrophobic interactions and halogen bonding. In crystal structures:

- Bromine atoms participate in weak C–H···Br interactions, stabilizing molecular packing .

- Halogens increase molecular polarizability, affecting π-π stacking with protein targets (e.g., adenosine receptors) .

Methodological Note : Compare halogenated vs. non-halogenated analogs in SAR studies using docking simulations (e.g., AutoDock Vina) and in vitro assays.

Basic: What spectroscopic techniques validate the purity of synthesized dihydronaphthalenones?

- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 6.8–7.5 ppm).

- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and C-Br vibrations (~560 cm⁻¹) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 267 for C₁₃H₁₂BrO).

Advanced: How to address discrepancies in crystallographic data refinement for brominated compounds?

Discrepancies in thermal parameters or occupancy can arise from disorder or twinning. Strategies include:

- Using SHELXL ’s TWIN and BASF commands for twinned data .

- Applying restraints to anisotropic displacement parameters (ADPs) for bromine atoms .

- Cross-validating with Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) that may affect refinement .

Basic: What are the key applications of dihydronaphthalenones in medicinal chemistry?

- Anticancer Agents : Brominated derivatives inhibit metastatic cancer cells via tubulin binding .

- Neuroinflammatory Agents : Methoxy and bromo substituents enhance blood-brain barrier penetration .

- Antiviral Compounds : Analogues with fluorinated benzylidene groups show activity against HSV-1 .

Advanced: How to design a structure-activity relationship (SAR) study for halogenated dihydronaphthalenones?

Synthetic Variation : Introduce substituents (e.g., -OCH₃, -CF₃) at positions 2, 4, and 2.

Biological Screening : Test against target proteins (e.g., ACE, tubulin) using enzyme inhibition assays .

Computational Analysis : Perform molecular docking (e.g., Glide) to correlate substituent effects with binding affinity .

Data Interpretation : Use regression models to quantify logP vs. IC₅₀ relationships.

Basic: What safety protocols are essential when handling brominated dihydronaphthalenones?

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.

- Store compounds in airtight containers at 2–8°C to prevent degradation .

- Follow waste disposal guidelines for halogenated organic compounds (e.g., incineration).

Advanced: How does crystal packing influence the pharmacological properties of halogenated dihydronaphthalenones?

Non-classical interactions (e.g., C–H···π, halogen···π) in crystal lattices mimic protein-ligand binding modes. For example:

- Weak C18–H18A···O1 hydrogen bonds in (E)-7-bromo derivatives form 1D chains, correlating with enhanced stability in physiological environments .

- Methoxy groups participate in C–H···O interactions, improving solubility for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.